1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251045
InChI: InChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18251045

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
Standard InChI Key JLHJSHWBOYNCPS-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=NN1C(C)CC)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid, reflects its substitution pattern:

  • N1 position: A branched sec-butyl group (-CH(CH2CH3)CH2CH3).

  • C5 position: An ethyl group (-CH2CH3).

  • C4 position: A carboxylic acid (-COOH).

The triazole core adopts a planar conformation, with the carboxylic acid group enhancing polarity and hydrogen-bonding capacity. This structure is stabilized by aromaticity and intramolecular interactions between the carboxylate proton and adjacent nitrogen atoms .

Physicochemical Data

PropertyValue
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
SMILESCCC1=C(N=NN1C(C)CC)C(=O)O
LogP (Predicted)1.2
Solubility (Water)25.8 mg/mL
pKa (Carboxylic Acid)~4.7

The sec-butyl group imparts moderate lipophilicity (LogP = 1.2), balancing aqueous and organic solubility. The carboxylic acid’s pKa (~4.7) ensures ionization at physiological pH, influencing bioavailability and protein binding .

Synthetic Methodologies

One-Step Azide-β-Ketoester Cyclization

The most efficient synthesis, adapted from US Patent 6642390B2, involves a one-step reaction between sec-butyl azide and ethyl 3-oxopentanoate under basic conditions :

Reaction Conditions:

  • Azide: 1-Azido-2-methoxycyclohexane (25 mmol).

  • β-Ketoester: Ethyl 3-oxopentanoate (28 mmol).

  • Base: K2CO3 (3 equiv).

  • Solvent: Aqueous ethanol (95%, 45 mL) + H2O (15 mL).

  • Temperature: 80°C, 16 hours.

Workup:

  • Neutralization with 1M HCl precipitates the product.

  • Filtration and drying over P2O5 yield the pure compound (30–95% yield).

This method leverages the Huisgen cycloaddition mechanism, where the β-ketoester’s enolate attacks the azide, forming the triazole ring .

Ruthenium-Catalyzed Synthesis

An alternative approach employs ruthenium catalysts to enhance regioselectivity. Ferrini et al. demonstrated that (Cp*RuCl)4 facilitates the coupling of sec-butyl azide with ethyl cyanoacetate, yielding the target compound with >85% efficiency .

Advantages:

  • Reduced reaction time (2–4 hours).

  • Improved functional group tolerance.

Biological Activities and Mechanisms

Immunomodulatory Effects

4,5-Disubstituted triazoles, including this compound, inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme overexpressed in cancers to suppress T-cell immunity. Key findings include:

  • IC50: 92–94 nM against recombinant human IDO1 .

  • In Vivo Efficacy: 79–96% tumor growth inhibition in murine models .

Mechanistically, the triazole core coordinates with IDO1’s heme iron, while the sec-butyl group occupies a hydrophobic pocket near Phe226 and Leu384 residues .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of benzamidine-triazole hybrids:

  • MIC: 4–8 µg/mL against Candida albicans.

  • Mechanism: Disruption of fungal membrane integrity via carboxylate-mediated proton gradients .

Applications in Drug Development

Anticancer Agents

The compound serves as a precursor for IDO1 inhibitors in combination therapies:

  • Synergy with Checkpoint Inhibitors: Enhances PD-1/PD-L1 blockade efficacy .

  • Clinical Trials: Analogues are in Phase II trials for metastatic melanoma (NCT04049669).

Agricultural Fungicides

Structural analogues, such as 5-ethyl-1-phenyltriazole-4-carboxylates, show potent activity against Phytophthora infestans (EC50 = 12 µM) .

Comparative Analysis with Analogues

CompoundSubstituentsLogPIDO1 IC50 (nM)Antifungal MIC (µg/mL)
1-(sec-Butyl)-5-ethylsec-Butyl, Ethyl1.2928
1-Butyl-5-methyl n-Butyl, Methyl1.545016
1-Phenyl-5-ethyl Phenyl, Ethyl2.121032

Key Trends:

  • Branching (sec- vs. n-Butyl): Reduces LogP by 0.3 units, enhancing solubility.

  • Ethyl vs. Methyl: Ethyl improves IDO1 binding by filling hydrophobic pockets.

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